6-Bromo-4-cyclopropoxypyridin-2-amine
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Overview
Description
6-Bromo-4-cyclopropoxypyridin-2-amine is a heterocyclic organic compound that features a bromine atom, a cyclopropoxy group, and an amine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 6-Bromo-4-cyclopropoxypyridin-2-amine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Microwave irradiation can also be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-cyclopropoxypyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron compounds are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-4-cyclopropoxypyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: It may have potential therapeutic applications due to its structural features.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-N-Substituted 6-Bromopyrido[2,3-d]pyrimidines: These compounds share a similar bromopyridine core and have been studied for their pharmacological activities.
5-Bromo-2-methylpyridin-3-amine: Another bromopyridine derivative used in similar synthetic applications.
Uniqueness
6-Bromo-4-cyclopropoxypyridin-2-amine is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties compared to other bromopyridine derivatives .
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
6-bromo-4-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-6(4-8(10)11-7)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
FNTYIKGLZVASIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)Br)N |
Origin of Product |
United States |
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